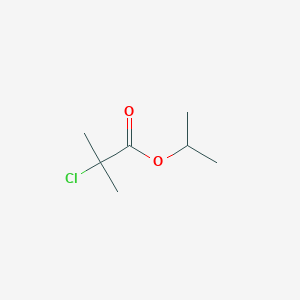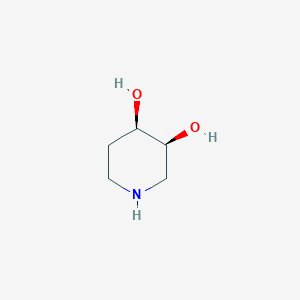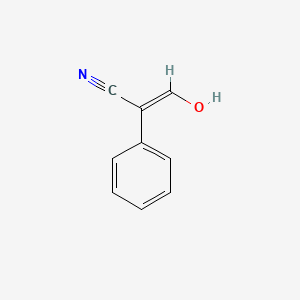
2-(4-(Hydroxymethyl)phenoxy)ethanol
Overview
Description
2-(4-(Hydroxymethyl)phenoxy)ethanol is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a phenoxy group substituted with a hydroxymethyl group and an ethanol moiety. This compound is often used as an intermediate in the synthesis of various chemicals and pharmaceuticals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hydroxymethyl)phenoxy)ethanol typically involves the reaction of 4-hydroxybenzyl alcohol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-(4-(Hydroxymethyl)phenoxy)ethane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 4-(Formyl)phenoxyethanol or 4-(Carboxy)phenoxyethanol.
Reduction: 2-(4-(Hydroxymethyl)phenoxy)ethane.
Substitution: 2-(4-(Chloromethyl)phenoxy)ethanol.
Scientific Research Applications
2-(4-(Hydroxymethyl)phenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting metabolic and inflammatory pathways.
Industry: It is employed in the production of specialty chemicals, including surfactants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)phenoxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenoxy group can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)phenol: Contains the hydroxymethyl group but lacks the ethanol moiety.
2-Phenoxyethanol: Similar structure but without the hydroxymethyl substitution.
Uniqueness: 2-(4-(Hydroxymethyl)phenoxy)ethanol is unique due to the presence of both the hydroxymethyl and ethanol groups, which confer distinct reactivity and interaction profiles. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICCZTUIGGIKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




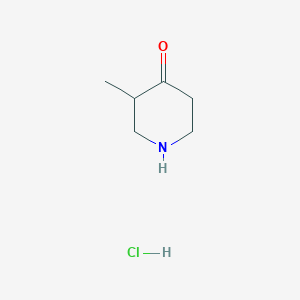



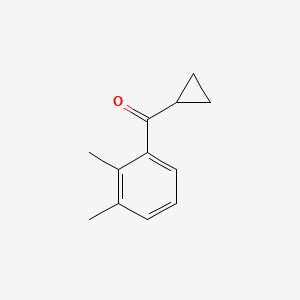
![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)
![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)
